molecular formula C18H16FNO4 B2863060 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 315234-59-4

8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2863060
CAS No.: 315234-59-4
M. Wt: 329.327
InChI Key: BNYCKKHXUMQANO-UHFFFAOYSA-N
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Description

8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H16FNO4 and its molecular weight is 329.327. The purity is usually 95%.
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Scientific Research Applications

Environment-sensitive Fluorophores

This compound is related to environment-sensitive fluorophores that exhibit unusual fluorescence properties depending on the solvent. For example, certain fluorophores are almost non-fluorescent in aprotic solvents but strongly fluoresce in protic solvents, making them useful for developing new fluorogenic sensors (Uchiyama et al., 2006).

Fluoroionophores for Metal Cation Detection

Compounds structurally similar to 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one have been developed as fluoroionophores for the specific detection of metal cations like Zn^2+ in various solutions. These fluoroionophores showcase spectral diversity and selective metal recognition, making them valuable for applications in cellular metal staining (Hong et al., 2012).

Synthesis and Characterization

The synthesis and detailed characterization of related coumarin derivatives have been reported. For instance, the preparation, crystal structure, and fluorescence study of 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one offer insights into the properties of similar compounds, including their quantum chemistry calculations and fluorescent characteristics (Li et al., 2014).

Radical Scavenging Activity

Studies on the effects of donor and acceptor groups on the radical scavenging activity of phenol derivatives, including those with structures akin to this compound, have been performed. These investigations utilize density functional theory to understand the molecular properties and radical scavenging mechanisms (Al‐Sehemi & Irfan, 2017).

Cytotoxic Activities

Research into the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes reveals significant cytotoxic activities against human tumor cell lines. These findings highlight the potential of similar compounds for therapeutic applications (Vosooghi et al., 2010).

Properties

IUPAC Name

8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-20(2)9-12-14(21)8-7-11-17(22)16(10-23-18(11)12)24-15-6-4-3-5-13(15)19/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYCKKHXUMQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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